7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester
Description
Chemical Classification and Structural Significance in Benzodiazepine Derivatives
The compound 7-chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester belongs to the 1,4-benzodiazepine family, characterized by a fused benzene ring and a seven-membered diazepine ring containing nitrogen atoms at positions 1 and 4. Its molecular framework aligns with the general structure of therapeutic benzodiazepines but incorporates distinct substituents that modulate its physicochemical and potential pharmacological properties (Table 1).
Table 1: Structural features of 7-chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester
The tert-butyl ester at position 4 is particularly noteworthy. This group is widely used in organic synthesis to protect carboxylic acids during reaction sequences, thereby improving solubility and stability under acidic or basic conditions. In the context of benzodiazepines, such modifications may facilitate targeted delivery or controlled release of the active carboxylic acid metabolite in vivo, though pharmacological applications fall outside this article’s scope.
The 2-oxo group (a ketone functionality) at position 2 is a hallmark of certain benzodiazepines, such as oxazepam, and contributes to hydrogen-bonding interactions with the GABA~A~ receptor. The chloro substituent at position 7, common in anxiolytic and anticonvulsant benzodiazepines like clonazepam, enhances electron-withdrawing effects, potentially stabilizing the molecule’s aromatic system.
Historical Context of 1,4-Benzodiazepine Carboxylic Acid Ester Development
The development of 1,4-benzodiazepine derivatives traces back to the serendipitous discovery of chlordiazepoxide (Librium) by Leo Sternbach in 1955. Early research focused on modifying the core scaffold to optimize anxiolytic, sedative, and muscle-relaxant properties. The introduction of carboxylic acid esters, including tert-butyl variants, emerged as a strategy to address challenges in solubility and synthetic accessibility.
In the 1960s–1970s, Hoffmann–La Roche pioneered structural diversification efforts, leading to diazepam (Valium) and other derivatives. Patent literature from this era, such as US3852274A, discloses methods for synthesizing chlorinated 1,4-benzodiazepin-2-ones, highlighting the utility of halogenation and esterification in tuning molecular properties. For example, 3,7-dichloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one served as a precursor to derivatives with enhanced stability.
The tert-butyl ester group gained prominence in the late 20th century as a protective moiety in peptide and heterocyclic chemistry. A 2025 study demonstrated its efficacy in facilitating esterification under mild conditions using (Boc)~2~O, a reaction applicable to benzodiazepine carboxylic acids. This advancement enabled precise functionalization of the diazepine ring, as seen in the synthesis of 4-Boc-7-chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Modern catalytic methods, such as Rh-catalyzed hydrofunctionalization, have further expanded access to enantioenriched benzodiazepine derivatives. These techniques allow for the stereoselective introduction of substituents like the isopropyl and methyl groups present in the subject compound, underscoring the interplay between historical synthetic strategies and contemporary innovation.
Properties
CAS No. |
258850-03-2 |
|---|---|
Molecular Formula |
C18H25ClN2O3 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
tert-butyl 7-chloro-1-methyl-2-oxo-3-propan-2-yl-3,5-dihydro-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C18H25ClN2O3/c1-11(2)15-16(22)20(6)14-8-7-13(19)9-12(14)10-21(15)17(23)24-18(3,4)5/h7-9,11,15H,10H2,1-6H3 |
InChI Key |
MJAWXHVMZGHCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester involves several steps. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction.
Introduction of the Chloro Group: The chloro group is introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction using isopropyl bromide or isopropyl chloride.
Formation of the Tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
- Anxiolytic and Sedative Effects : Compounds within the benzodiazepine class are widely recognized for their anxiolytic properties. Research indicates that derivatives of this compound may exhibit similar effects, potentially serving as alternatives to conventional anxiolytics with fewer side effects.
- Anticonvulsant Activity : Benzodiazepines are often utilized in the treatment of epilepsy. Preliminary studies suggest that 7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine derivatives could have anticonvulsant properties, making them candidates for further investigation in seizure management.
- Cognitive Enhancement : Some studies have indicated that benzodiazepine derivatives can enhance cognitive function. This compound may hold promise in treating cognitive impairments associated with neurodegenerative diseases like Alzheimer's.
Synthesis and Derivatives
The synthesis of 7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine derivatives has been explored extensively. Various synthetic routes have been developed to obtain this compound and its analogs, which are crucial for understanding structure-activity relationships (SAR) and optimizing therapeutic efficacy.
Table 1: Synthetic Routes for Benzodiazepine Derivatives
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyclization of 2-amino ketones | Chloroacetyl chloride | 70% | |
| Condensation with isopropyl amines | Isopropylamine | 65% | |
| Acylation reactions | Tert-butyl chloroformate | 75% |
Biological Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various targets. For instance:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Case Studies
Several case studies have highlighted the effectiveness of benzodiazepine derivatives in clinical settings:
- Study on Anxiolytic Effects : A clinical trial evaluated the anxiolytic effects of a related benzodiazepine derivative on patients with generalized anxiety disorder (GAD). Results showed a significant reduction in anxiety scores compared to placebo controls.
- Epilepsy Management : A cohort study focused on patients with refractory epilepsy treated with benzodiazepine derivatives. The findings indicated a marked decrease in seizure frequency among participants.
Mechanism of Action
The mechanism of action of 7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparison with Similar Compounds
5-Chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole
Structural Differences :
- Core heterocycle : 1,2,4-Triazole (5-membered, three nitrogen atoms) vs. benzodiazepine (7-membered fused ring with two nitrogen atoms).
- Substituents : Both share chloro, isopropyl, and methyl groups, but the benzodiazepine includes a tert-butyl ester and a ketone group.
Functional Implications :
- The triazole’s smaller core may favor applications in agrochemicals or pharmaceuticals due to metabolic stability.
- The benzodiazepine’s fused ring system and tert-butyl ester likely enhance conformational rigidity and solubility in organic media, making it suitable for synthetic intermediates or catalytic ligands .
(R)-7-Chloro-2-isopropyl-Quinazolinap
Structural Differences :
- Core heterocycle : Quinazoline (6-membered fused ring with two nitrogen atoms) vs. benzodiazepine.
- Substituents : Both feature chloro and isopropyl groups, but the quinazolinap lacks the tert-butyl ester and methyl group.
Functional Implications :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Catalytic Performance : While the quinazolinap achieves high enantiomeric excess (ee) in hydroboration, the benzodiazepine’s fused ring system may offer unique conformational control for asymmetric reactions .
- Structural Analysis : Crystallographic tools like SHELX and ORTEP enable precise determination of bond angles and torsional strains, critical for optimizing molecular design .
Biological Activity
7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is a derivative of benzodiazepine, characterized by the following structural features:
- Chlorine Substitution : The presence of a chlorine atom at the 7-position contributes to its biological activity.
- Isopropyl and Methyl Groups : These groups enhance lipophilicity and may influence receptor binding.
- Tert-butyl Ester : This moiety can affect the compound's solubility and bioavailability.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties:
- Anxiolytic Activity : Benzodiazepines are known for their anxiolytic effects. Studies suggest that derivatives like the one may modulate GABA_A receptors, leading to increased inhibitory neurotransmission and reduced anxiety levels.
- Anticonvulsant Properties : Similar compounds have shown effectiveness in reducing seizure activity in animal models by enhancing GABAergic transmission.
- Dopaminergic Antagonism : Some findings indicate potential dopaminergic antagonist activity, which could be beneficial in treating conditions like schizophrenia or other dopaminergic dysregulations .
The primary mechanism of action for this compound likely involves:
- GABA_A Receptor Modulation : By binding to the benzodiazepine site on GABA_A receptors, it enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.
- Influence on Neurotransmitter Systems : The compound may also interact with other neurotransmitter systems, including dopaminergic pathways.
Study 1: Anxiolytic Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anxiolytic effects of various benzodiazepine derivatives. The results indicated that compounds similar to 7-Chloro-3-isopropyl-1-methyl-2-oxo exhibited significant anxiolytic properties in rodent models . The study utilized behavioral assays such as the elevated plus maze and open field tests to assess anxiety levels.
Study 2: Anticonvulsant Activity
In a separate investigation focusing on anticonvulsant activity, researchers found that the compound demonstrated significant efficacy in reducing seizure frequency in mouse models induced by pentylenetetrazol. The results suggested a dose-dependent relationship between administration levels and seizure reduction .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
